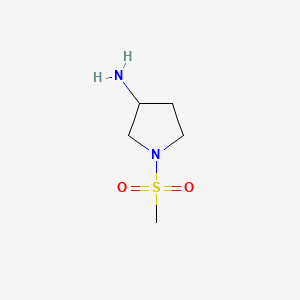

3-Amino-1-methanesulfonylpyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

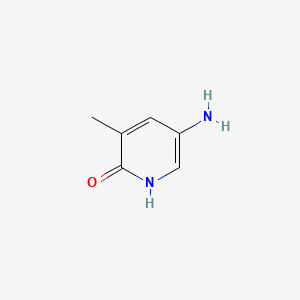

3-Amino-1-methanesulfonylpyrrolidine is a chemical compound with the molecular weight of 164.23 . Its IUPAC name is 1-(methylsulfonyl)-3-pyrrolidinamine . It is typically stored at temperatures between 2-8°C . The compound is usually in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for 3-Amino-1-methanesulfonylpyrrolidine is 1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 . The InChI key is UDYSDVVJHGYAHB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-1-methanesulfonylpyrrolidine has a molecular weight of 164.23 . It is typically stored at temperatures between 2-8°C . The compound is usually in the form of a white to yellow solid .Aplicaciones Científicas De Investigación

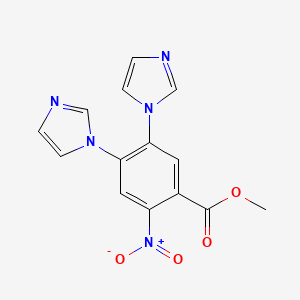

1. Catalytic Activity in Organic Synthesis

3-Amino-1-methanesulfonylpyrrolidine, as part of a compound like nicotinum methane sulfonate (NMS), demonstrates significant catalytic activity. NMS, which includes 3-Amino-1-methanesulfonylpyrrolidine, is used as a catalyst in the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions. This application highlights its potential as a mild, efficient, and economic catalyst in organic synthesis (Tamaddon & Azadi, 2018).

2. Stereospecific Synthesis

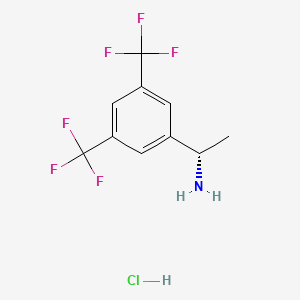

The compound shows usefulness in stereospecific synthesis, particularly in the production of chiral nonracemic 1-(2-pyridinyl)ethylamines. This application involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, where 3-Amino-1-methanesulfonylpyrrolidine can play a role (Uenishi et al., 2004).

3. Amino Acid Analysis

In biochemistry, 3-Amino-1-methanesulfonylpyrrolidine is involved in amino acid analysis methodologies. An example is its use in a procedure for determining the precise amino acid composition of proteins or peptides from a single hydrolysate, enhancing the accuracy and efficiency of amino acid analysis (Simpson, Neuberger, & Liu, 1976).

4. Organic Synthesis and Rearrangements

It is used in organic synthesis, particularly in the rearrangement of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This showcases its role in facilitating specific organic transformations and syntheses (Durrat et al., 2008).

5. Selective Mesylation

The compound is valuable in selective mesylation processes, differentiating amino groups from each other in molecular structures. This application is crucial for specific chemical modifications in organic synthesis and pharmaceutical research (Kim et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

1-methylsulfonylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYSDVVJHGYAHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693847 |

Source

|

| Record name | 1-(Methanesulfonyl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methanesulfonylpyrrolidine | |

CAS RN |

662116-71-4 |

Source

|

| Record name | 1-(Methylsulfonyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662116-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methanesulfonyl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)